molecular formula C16H11Cl2NO3 B4768181 3-(1,3-benzodioxol-5-ylamino)-1-(2,4-dichlorophenyl)-2-propen-1-one

3-(1,3-benzodioxol-5-ylamino)-1-(2,4-dichlorophenyl)-2-propen-1-one

Cat. No. B4768181
M. Wt: 336.2 g/mol
InChI Key: CUINQYQJOFMNPS-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-ylamino)-1-(2,4-dichlorophenyl)-2-propen-1-one, also known as MDPT, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of synthetic stimulants that have been widely used as recreational drugs. MDPT has gained interest in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylamino)-1-(2,4-dichlorophenyl)-2-propen-1-one is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine, serotonin, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the observed effects.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-ylamino)-1-(2,4-dichlorophenyl)-2-propen-1-one has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain. This leads to an increase in mood, energy, and motivation. 3-(1,3-benzodioxol-5-ylamino)-1-(2,4-dichlorophenyl)-2-propen-1-one has also been found to increase heart rate and blood pressure, which can be dangerous in high doses.

Advantages and Limitations for Lab Experiments

3-(1,3-benzodioxol-5-ylamino)-1-(2,4-dichlorophenyl)-2-propen-1-one has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost. It has also been found to exhibit therapeutic effects in animal models, making it a potential candidate for further research. However, the lack of understanding of its mechanism of action and potential side effects make it difficult to use in human studies.

Future Directions

There are several future directions for the research of 3-(1,3-benzodioxol-5-ylamino)-1-(2,4-dichlorophenyl)-2-propen-1-one. One potential direction is to study its potential use in the treatment of depression and anxiety disorders. Another direction is to study its potential use in the treatment of Parkinson's disease. Additionally, further research is needed to understand its mechanism of action and potential side effects.

Scientific Research Applications

3-(1,3-benzodioxol-5-ylamino)-1-(2,4-dichlorophenyl)-2-propen-1-one has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit antidepressant and anxiolytic effects in animal models. 3-(1,3-benzodioxol-5-ylamino)-1-(2,4-dichlorophenyl)-2-propen-1-one has also been studied for its potential use in the treatment of Parkinson's disease. It has been found to improve motor function and reduce the progression of the disease in animal models.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-ylamino)-1-(2,4-dichlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3/c17-10-1-3-12(13(18)7-10)14(20)5-6-19-11-2-4-15-16(8-11)22-9-21-15/h1-8,19H,9H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUINQYQJOFMNPS-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC=CC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N/C=C/C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(1,3-benzodioxol-5-ylamino)-1-(2,4-dichlorophenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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